molecular formula C7H8NNaO2S B1374444 Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate CAS No. 1354959-53-7

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

Cat. No.: B1374444
CAS No.: 1354959-53-7
M. Wt: 193.2 g/mol
InChI Key: OLIHLPRGUZAGGV-UHFFFAOYSA-M
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Description

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate (PubChem CID: 56828047) is a sodium salt of a functionalized 1,3-thiazole derivative intended for research and development applications . Thiazole compounds are a significant class of heterocycles known for their diverse and potent biological activities. Scientific studies highlight that thiazole derivatives demonstrate substantial antimicrobial properties, with some compounds exhibiting twofold to 16-fold increased antibacterial effects against Gram-positive and Gram-negative strains, including Staphylococcus aureus and Escherichia coli , when compared to standard antibiotics like Oxytetracycline . Furthermore, thiazole-based molecules are actively investigated as potential anti-inflammatory agents, with research focusing on their interactions with key enzymatic targets such as COX, LOX, and MAPK pathways . The 1,3-thiazole core is a privileged structure in medicinal chemistry, also appearing in compounds studied for their antitumor, antifungal, and antipyretic activities . The presence of the ethyl substituent on the thiazole ring and the acetic acid moiety makes this compound a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies in the development of new pharmacologically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;2-(4-ethyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c1-2-5-4-11-6(8-5)3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIHLPRGUZAGGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate typically involves the reaction of 4-ethyl-1,3-thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbon of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated by crystallization or precipitation methods .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate has been investigated for its potential as an antimicrobial agent. Studies have demonstrated significant inhibitory activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate competitive efficacy compared to standard antibiotics.

Methods of Application:

  • Assays Used: Disk diffusion and broth microdilution methods are commonly employed to assess antimicrobial potency.

Results:
Research shows that thiazole derivatives can effectively inhibit bacterial growth, suggesting their potential use in treating infections.

Anti-Cancer Properties

The compound has shown promise in oncology as a potential anti-cancer agent. Its ability to inhibit cell proliferation has been documented in various studies.

Methods of Application:

  • Assays Used: Cell viability assays and apoptosis induction assays are utilized to evaluate anti-cancer effects.

Results:
Thiazole derivatives exhibit significant anti-proliferative effects on cancer cell lines, indicating their potential role in cancer therapy.

Analgesic and Anti-inflammatory Effects

This compound has been recognized for its analgesic and anti-inflammatory properties.

Methods of Application:

  • Assays Used: Animal models such as the hot plate or tail-flick tests are employed to assess pain relief, while carrageenan-induced paw edema models evaluate anti-inflammatory effects.

Results:
Some thiazole compounds have shown substantial reductions in pain responses and inflammation markers, highlighting their therapeutic potential.

Antiviral and Antifungal Activities

Research into the antiviral and antifungal properties of thiazole compounds, including this compound, indicates their efficacy against various pathogens.

Methods of Application:

  • Assays Used: In vitro assays are conducted to determine the inhibitory concentrations required to prevent viral replication or fungal growth.

Results:
Certain thiazoles have demonstrated the ability to inhibit viral and fungal growth, suggesting applications in treating infectious diseases.

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic chemistry.

Methods of Application:
It is utilized in various chemical reactions such as condensation or nucleophilic substitution to create more complex organic molecules.

Results:
The compound's versatility in synthetic applications is well-documented, with implications for medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and microbial inhibition .

Comparison with Similar Compounds

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate (CID 3926109)

  • Structure : Features a phenyl group at the 4-position instead of ethyl.
  • However, this reduces aqueous solubility compared to the ethyl-substituted derivative.
  • Applications : Used in drug discovery for its balanced polarity and reactivity in cross-coupling reactions .

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (CAS 1221722-48-0)

  • Structure : A bulky tert-butyl group at the 4-position.
  • Properties : The tert-butyl group increases steric hindrance, which may limit reactivity in certain synthetic pathways but improves thermal stability.
  • Applications : Ideal for high-temperature reactions and as a stabilizing ligand in coordination chemistry .

Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate (CAS 1211774-49-0)

  • Structure : A fluorophenyl substituent at the 4-position.
  • Properties : The electron-withdrawing fluorine atom enhances electrophilicity, making this compound reactive in nucleophilic aromatic substitution.
  • Applications : Valued in fluorinated pharmaceutical intermediates, particularly for PET imaging agents .

Counterion and Ester Derivatives

Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate

  • Structure : Ethyl ester with a sulfonamide group at the 2-position.
  • Properties : The ester group increases lipophilicity, favoring use in prodrug formulations. The sulfonamide moiety introduces hydrogen-bonding capability.
  • Applications : Explored as a protease inhibitor scaffold due to its hydrogen-bonding motifs .

Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate

  • Structure: Methyl ester with an amino group at the 2-position.
  • Properties: The amino group enables participation in Schiff base formation and metal coordination.
  • Applications : Key intermediate in cephalosporin antibiotic synthesis .

Ethyl 2-(5-bromo-1,3-thiazol-2-yl)acetate

  • Structure : Bromine atom at the 5-position with an ethyl ester.
  • Properties : Bromine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Used to synthesize thiazole-containing polymers and bioactive molecules .

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications
This compound Ethyl (4) C₉H₁₁NNaO₂S 221.25 High solubility, pharmaceutical intermediate
Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate Phenyl (4) C₁₁H₉NO₂S 259.23 Lipophilic, drug discovery
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate Sulfonamide (2) C₁₃H₁₄N₂O₄S₂ 326.39 Protease inhibition
Methyl 2-(5-bromo-1,3-thiazol-2-yl)acetate Bromine (5) C₆H₆BrNO₂S 236.09 Cross-coupling reactions

Biological Activity

Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a sodium salt derived from 4-ethyl-1,3-thiazole-2-acetic acid. The thiazole ring structure contributes to its unique chemical and biological properties. The compound has the chemical formula CHNOSNa, indicating the presence of sodium, carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The ethyl group at the 4-position enhances its solubility and biological activity compared to other thiazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been studied for its effectiveness against various bacterial strains and fungi. Notably, it shows potential as an anti-tubercular agent , which is critical given the growing resistance to conventional tuberculosis treatments.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, studies have demonstrated that compounds containing the thiazole moiety can effectively suppress the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Study: Cytotoxic Activity

In a study assessing the cytotoxic effects of thiazole derivatives on MCF-7 cells, this compound displayed significant inhibitory activity with an IC50 value comparable to standard anticancer drugs like Staurosporine. The compound induced cell cycle arrest at the G1/S phase and increased apoptosis rates significantly .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-76.5
StaurosporineMCF-76.77
Sodium 2-(4-methylthiazol-2-yl)acetateMCF-78.0

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The thiazole ring can interact with various enzymes involved in metabolic pathways, leading to inhibition or modulation of their activity.
  • Oxidative Stress : The compound may induce oxidative stress in cancer cells, contributing to apoptosis.
  • VEGFR Inhibition : Studies indicate that this compound can inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Q & A

Q. What are the key synthetic routes for Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves the condensation of a thioamide precursor with a brominated carbonyl compound. For example, ethyl 4-bromo-3-oxobutanoate reacts with 4-ethylthiazole-2-thioamide under reflux in ethanol, followed by hydrolysis of the ester group to yield the sodium salt . Yield optimization requires strict control of stoichiometry (1:1 molar ratio), solvent polarity (ethanol or acetonitrile), and reaction time (1–2 hours). Post-synthesis purification via ether extraction and anhydrous sodium sulfate filtration is critical to remove unreacted intermediates .

Q. How is the compound characterized structurally, and what analytical methods are essential?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify thiazole ring protons (δ 6.8–7.2 ppm) and acetate methylene protons (δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak ([M+Na]+^+) and rule out impurities .
  • Elemental analysis : Microanalysis within 0.4% of theoretical values for C, H, N, and S content .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

this compound is highly soluble in polar solvents (water, DMSO) due to its ionic carboxylate group. Stability studies in buffered solutions (pH 7.4) show no degradation over 24 hours at 25°C, but prolonged exposure to acidic conditions (pH < 5) triggers hydrolysis of the thiazole ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental spectral data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict vibrational frequencies (IR) and NMR chemical shifts with <5% deviation from experimental values. For example, discrepancies in 1H^1H NMR shifts for the ethyl-thiazole moiety can arise from solvent effects or intermolecular hydrogen bonding, which DFT simulations account for by incorporating solvation models (e.g., PCM) .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Single-crystal X-ray diffraction often encounters twinning or disorder in the ethyl-thiazole group. SHELXL refinement with TWIN/BASF commands resolves these issues, while hydrogen-bonding patterns (e.g., carboxylate O···H–N interactions) are validated using graph-set analysis (e.g., Etter’s rules) to ensure structural accuracy .

Q. How does the compound interact with biological macromolecules, and what mechanistic insights exist?

Molecular docking studies suggest the carboxylate group binds to cationic residues (e.g., lysine or arginine) in enzyme active sites, while the thiazole ring participates in π-π stacking with aromatic amino acids. In vitro assays on rat heart tissue reveal dose-dependent toxicity, likely via inhibition of mitochondrial Complex I (NADH dehydrogenase) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Variability often stems from incomplete thiazole cyclization. Real-time monitoring via in situ FT-IR (tracking C=O and C-S vibrational bands) and optimizing catalyst loading (e.g., 0.5 mol% ZnCl2_2) improve reproducibility. Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., temperature >80°C) .

Data Contradiction Analysis

Q. Why do different studies report conflicting biological activities for thiazole derivatives?

Discrepancies arise from:

  • Structural analogs : Substitutions (e.g., 4-ethyl vs. 4-fluorophenyl) alter electronic properties and binding affinities .
  • Assay conditions : Varying pH or ionic strength in toxicity assays (e.g., LD50_{50} differences in rat models) .
  • Purity thresholds : Impurities >1% (e.g., unreacted ethyl esters) skew bioactivity results .

Q. How can crystallographic data be reconciled with spectroscopic predictions?

Hydrogen-bonding networks observed in X-ray structures (e.g., R22_2^2(8) motifs) may not align with DFT-predicted geometries due to crystal packing forces. Hybrid approaches combining periodic DFT (for crystals) and molecular dynamics (for solution) bridge this gap .

Methodological Recommendations

  • Synthesis : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 2 hours) while maintaining >90% yield .
  • Characterization : Pair X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological assays : Include positive controls (e.g., rotenone for mitochondrial toxicity) to validate mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
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Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate

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